molecular formula C26H20N2O5 B439564 Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate CAS No. 313386-53-7

Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B439564
CAS No.: 313386-53-7
M. Wt: 440.4g/mol
InChI Key: MAPRLENBDUJVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that combines a quinoline moiety with an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 2-phenyl-4-quinolinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced quinoline compounds, and substituted isophthalate esters .

Scientific Research Applications

Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • 2-Phenyl-4-quinolinecarboxylic acid
  • Dimethyl isophthalate

Uniqueness

Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate is unique due to its combination of a quinoline moiety with an isophthalate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

313386-53-7

Molecular Formula

C26H20N2O5

Molecular Weight

440.4g/mol

IUPAC Name

dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H20N2O5/c1-32-25(30)17-12-18(26(31)33-2)14-19(13-17)27-24(29)21-15-23(16-8-4-3-5-9-16)28-22-11-7-6-10-20(21)22/h3-15H,1-2H3,(H,27,29)

InChI Key

MAPRLENBDUJVGT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.